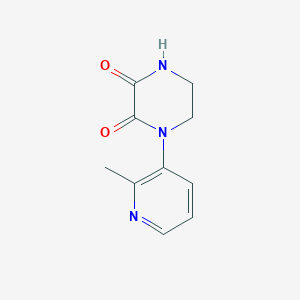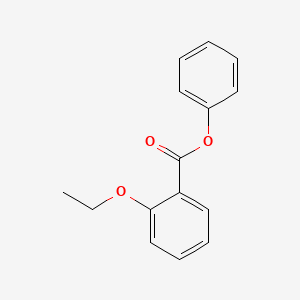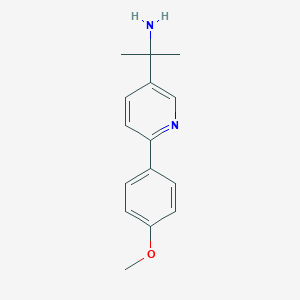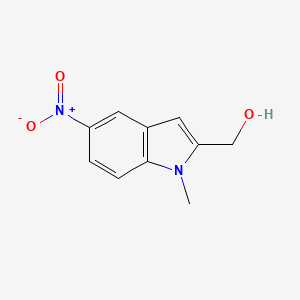
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a chemical compound with the molecular formula C15H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a cyclopropyl group, and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction using a cyclopropyl halide and a strong base.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
1-benzyl-3-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
N-benzyl-1-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
Uniqueness
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-13-11-18(12-14-5-3-2-4-6-14)10-9-16(13)17-15-7-8-15/h2-6,13,15-17H,7-12H2,1H3 |
InChI Key |
XLBMZIOYJFGRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1NC2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)



![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)




![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)

